![molecular formula C15H11F3N4S2 B2927376 7-[(Z)-2-(2-thienyl)ethenyl]-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 672951-83-6](/img/structure/B2927376.png)
7-[(Z)-2-(2-thienyl)ethenyl]-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine
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Description
7-[(Z)-2-(2-thienyl)ethenyl]-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C15H11F3N4S2 and its molecular weight is 368.4. The purity is usually 95%.
BenchChem offers high-quality 7-[(Z)-2-(2-thienyl)ethenyl]-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-[(Z)-2-(2-thienyl)ethenyl]-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heteroaromatic Compounds Synthesis and Biological Activity
A study involving the synthesis of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines revealed these compounds as potent and selective serotonin 5-HT6 receptor antagonists. The research demonstrated the methodical preparation of these compounds and evaluated their 5-HT6 receptor binding affinity. Such compounds, due to their selectivity and potency, hold significant promise for neurological research and therapeutic applications, potentially aiding in the development of treatments for conditions mediated by this receptor (Ivachtchenko et al., 2010).
Antimicrobial Potential of Thienopyrimidine Derivatives
Further research into thienopyrimidine derivatives, including triazolo-thienopyrimidines, highlighted their antimicrobial efficacy. By employing thermal and microwave irradiation techniques for synthesis, these studies underscore the chemical versatility and potential of such compounds in developing new antimicrobial agents. The structural elucidation based on IR, NMR, and mass spectral data underscores the scientific interest in these derivatives for their biological activities (Al-Taisan et al., 2010).
Novel Heterocyclic Compounds and Their Antimicrobial Activity
The antimicrobial evaluation of new thienopyrimidine derivatives further exemplifies the scientific interest in heterocyclic compounds. These studies present a methodology for reacting heteroaromatic o-aminonitrile with various reagents to produce compounds with pronounced antimicrobial activity. Such research paves the way for the development of new drugs based on heterocyclic frameworks, demonstrating the broad applicability of these chemical structures in medicinal chemistry (Bhuiyan et al., 2006).
properties
IUPAC Name |
7-[(Z)-2-thiophen-2-ylethenyl]-2-(3,4,4-trifluorobut-3-enylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4S2/c16-12(13(17)18)6-9-24-15-20-14-19-7-5-10(22(14)21-15)3-4-11-2-1-8-23-11/h1-5,7-8H,6,9H2/b4-3- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNZOQMYBJDLIZ-ARJAWSKDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC2=CC=NC3=NC(=NN23)SCCC(=C(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C\C2=CC=NC3=NC(=NN23)SCCC(=C(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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